molecular formula C16H16ClN3O3S B7791174 Metolazone CAS No. 56436-32-9

Metolazone

Cat. No.: B7791174
CAS No.: 56436-32-9
M. Wt: 365.8 g/mol
InChI Key: AQCHWTWZEMGIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metolazone (C₁₆H₁₆ClN₃O₃S) is a quinazoline sulfonamide diuretic that inhibits sodium-chloride symporters (NCC) in the distal convoluted tubule, reducing sodium reabsorption and promoting diuresis . It is structurally distinct from thiazide diuretics (benzothiadiazines) but shares similar pharmacological effects, including antihypertensive and saluretic properties . This compound is rapidly absorbed after oral administration, with a time to peak concentration (tₘₐₓ) of ~2 hours and an elimination half-life of ~7.5 hours in healthy individuals. Unlike thiazides, this compound retains efficacy in patients with impaired renal function due to its dual action on the proximal tubule and cortical diluting segment .

Properties

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHWTWZEMGIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045167
Record name Metolazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN WATER & ALCOHOL, 4.07e-02 g/L
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS FROM ETHANOL

CAS No.

17560-51-9, 56436-31-8, 56436-32-9
Record name Metolazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17560-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metolazone [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017560519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name metolazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metolazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metolazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOLAZONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM7V2Y3G0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ7V40X7VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN9U607695
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253-259 °C, 256 °C
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Classical Synthesis from 5-Chloro-2-Methylaniline

This method, described in ChemicalBook, begins with 5-chloro-2-methylaniline (I) as the starting material:

  • Acetylation : Reacting (I) with acetic anhydride yields N-acetyl-5-chloro-2-methylaniline (II).

  • Sulfonation : Treating (II) with chlorosulfonic acid introduces a sulfonyl chloride group at the para position, forming N-acetyl-5-chloro-2-methyl-4-sulfonyl chloride aniline (III).

  • Amination : Ammonolysis of (III) replaces the sulfonyl chloride with an amine group, producing N-acetyl-5-chloro-2-methyl-4-sulfonamide aniline (IV).

  • Cyclization : Heating (IV) with formamide generates the quinazoline ring, resulting in this compound.

Key Reaction :

(III)+NH3(IV)\text{(III)} + \text{NH}_3 \rightarrow \text{(IV)} \quad \text{}

Optimized Intermediate Synthesis Using Thionyl Chloride

A patent (CN102557995A) improves the sulfonation step by employing thionyl chloride (SOCl₂) as a solvent:

  • Sulfonation : N-Ethoxalyl-5-chloro-2-methylaniline reacts with chlorosulfonic acid in SOCl₂ at 40–50°C for 10–14 hours.

  • Ammoniation : The sulfonyl chloride intermediate is treated with ammonia to yield N-ethoxalyl-5-chloro-2-methyl-4-sulfonamide aniline (II), a this compound precursor.

Advantages :

  • Thionyl chloride reduces chlorosulfonic acid usage by 30% and enhances yield to 85–90%.

  • Minimizes side reactions, improving purity (>98% by HPLC).

Compounding and Formulation Techniques

This compound is often compounded into oral suspensions for pediatric or dysphagic patients. Institutional protocols from SickKids and Nationwide Children’s Hospital outline the process:

Oral Suspension Preparation

Component Quantity Vehicle Equipment
This compound 2.5 mg tablets40 tabletsORA-Blend (Perrigo)Mortar and pestle
Vehicleq.s. 100 mLOraPlus:OraSweet (1:1)Graduated cylinder

Procedure :

  • Tablet Disintegration : Soak tablets in a minimal vehicle volume for 15 minutes.

  • Levigate : Triturate into a smooth paste, gradually adding vehicle.

  • Dilution : Transfer to a graduate, rinse mortar, and q.s. to 100 mL.

  • Quality Control : Verify pink suspension homogeneity; assign a 60-day BUD at room temperature.

Stability Data :

  • Allen et al. (1996) confirmed 60-day stability in ORA-Blend at 25°C, with <5% degradation.

Quality Control and Analytical Methods

The USP-NF monograph specifies rigorous tests for this compound tablets:

Dissolution Testing

Parameter Test 1 Test 2
Medium2% SLS in phosphate buffer0.05 M dibasic phosphate
pH7.57.5
ApparatusUSP Apparatus 2 (75 rpm)USP Apparatus 2 (75 rpm)
Duration120 minutes120 minutes
Acceptance Criteria≥75% dissolved≥75% dissolved

HPLC Conditions :

  • Column : C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase : Methanol:acetonitrile:buffer (28:7:65)

  • Detection : UV 235 nm.

Assay Validation

  • Linearity : 50–150% of label claim (R² > 0.999).

  • Precision : RSD ≤ 2.0% for intraday and interday replicates.

Industrial-Scale Production Considerations

Solvent and Reagent Optimization

  • Chlorosulfonic Acid : Limited to 1.2 equivalents to minimize sulfonic acid byproducts.

  • Thionyl Chloride : Acts as both solvent and dehydrating agent, reducing reaction time by 20% .

Chemical Reactions Analysis

Synthetic Pathway of Metolazone

The synthesis of this compound involves sequential acylation, sulfonation, cyclization, and reduction reactions. The process is outlined below with critical intermediates and conditions:

Step 1: Acylation of 5-Chloro-2-methylaniline

Reaction :
5-Chloro-2-methylaniline reacts with ethyl chloroformate to form N-ethoxycarbonyl-5-chloro-2-methylaniline (Intermediate I).
Conditions :

  • Solvent: Water or aqueous medium.

  • Temperature: 20–60°C.
    Yield : ~97% .

Step 2: Sulfonation

Reaction :
Intermediate I undergoes sulfonation with chlorosulfonic acid (ClSO₃H) in the presence of thionyl chloride (SOCl₂) as a solvent to form N-ethoxycarbonyl-5-chloro-2-methyl-4-sulfamoylaniline (Intermediate II).
Conditions :

  • Temperature: 45–55°C.

  • Time: 20–28 hours.
    Key Observation :

  • Thionyl chloride reduces chlorosulfonic acid consumption by 10–20% and minimizes side reactions .
    Yield : 62–91% (HPLC purity: 84–84.5%) .

Step 3: Oxidation and Cyclization

Reaction :
Intermediate II is oxidized with potassium permanganate (KMnO₄) to form 5-sulfonamido-4-chloro-N-ethoxycarbonyl anthranilic acid , which is cyclized using thionyl chloride to yield isatoic anhydride .
Conditions :

  • Cyclization: Heating with acetic anhydride .

Step 4: Condensation with o-Toluidine

Reaction :
The anhydride reacts with o-toluidine to form 2-amino-5-aminosulfonyl-4-chloro-o-toluolbenzamide (Intermediate III) .

Step 5: Final Reduction

Reaction :
Intermediate III is reduced with sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) to yield this compound .
Conditions :

  • Selective reduction of the double bond.

Key Reaction Parameters

Reaction StepReagents/ConditionsKey IntermediatesYield (%)Purity (%)
AcylationEthyl chloroformateIntermediate I97 N/A
SulfonationClSO₃H, SOCl₂Intermediate II62–91 84–84.5
CyclizationThionyl chlorideIsatoic anhydrideN/AN/A
ReductionNaBH₄, AlCl₃This compoundN/AN/A

Degradation and Stability

  • Hydrolysis : Susceptible to acidic or alkaline hydrolysis due to the sulfonamide and quinazoline moieties.

  • Oxidation : The methyl and chloro groups may undergo oxidative degradation under strong oxidizing conditions.

Metabolic Inertness

Unlike thiazides, this compound is not substantially metabolized in humans.

  • Excretion : 70–95% is excreted unchanged in urine via glomerular filtration and active tubular secretion .

  • Enterohepatic Recycling : A minor fraction undergoes enterohepatic recycling without chemical modification .

Stereochemical Considerations

This compound contains one undefined stereocenter (as per IUPAC data) , but synthetic routes typically produce a racemic mixture. No enantioselective synthesis has been reported in the literature.

Reaction By-products

  • Sulfur Oxides : Generated during sulfonation with ClSO₃H .

  • Chlorinated By-products : Observed in steps involving SOCl₂ .

Analytical Characterization

  • Melting Point : 252–254°C .

  • Solubility : 60.3 mg/L in water at 25°C; highly soluble in DMSO .

  • LogP : 4.1 (predictive of high lipid membrane permeability) .

Scientific Research Applications

Metolazone is a potent diuretic with multiple critical medical applications, primarily focused on managing fluid retention and cardiovascular conditions. This comprehensive review explores its key therapeutic uses and clinical significance.

Cardiovascular and Fluid Management

This compound demonstrates exceptional utility in several critical medical scenarios:

  • Congestive Heart Failure (CHF) Treatment
  • Used as an adjuvant therapy with loop diuretics
  • Specifically beneficial for patients with diuretic resistance
  • Helps overcome sodium and water retention in advanced heart failure
  • Edema Management
  • Treats edema associated with:
    • Congestive heart failure
    • Chronic kidney disease
    • Nephrotic syndrome
  • Can be used alone or in combination with other medications like spironolactone

Hypertension Management

This compound is indicated for hypertension treatment:

  • Used independently
  • Effective when combined with other antihypertensive drugs
  • Helps reduce peripheral vascular resistance and normalize cardiac output

Dosage and Administration

ConditionTypical DosageNotes
Heart Failure2.5-20 mgIntermittent administration
Hypertension2.5-5 mg dailyIndividualized based on patient response
Edema2.5-10 mgAdjusted for specific clinical scenario

Unique Pharmacological Characteristics

  • Does not significantly decrease glomerular filtration rate (GFR)
  • Minimal effect on renin secretion
  • Effective in patients with reduced kidney function

Research Insights

A multicenter Italian study (2018-2020) demonstrated significant clinical benefits:

  • Improved diuretic response
  • Resolution of congestion signs
  • Potential weight loss in heart failure patients

Safety and Monitoring

Key Considerations

  • Most side effects occur in elderly patients
  • Requires careful electrolyte monitoring
  • Potential for interactions with other cardiovascular medications

Comparison with Similar Compounds

Pharmacokinetic Properties
Parameter Metolazone Hydrochlorothiazide (HCTZ) Chlorothiazide Indapamide
tₘₐₓ (h) 2.0 ± 1.12 2–6 1–2 2–3
t₁/₂ (h) 7.5 6–15 1.5–2 14–24
Bioavailability (%) ~65% (dose-dependent) ~70% ~10% ~93%
Renal Excretion (%) 8–24% 95% 90% 60–70%

Key Findings :

  • This compound’s longer half-life allows once-daily dosing, whereas chlorothiazide and HCTZ require multiple doses .
Mechanism of Action and Receptor Binding
  • This compound : Inhibits NCC and proximal tubule sodium-phosphate cotransport, with IC₅₀ = 1 µM for peripheral benzodiazepine receptor (PBR) binding . Competes with both Na⁺ and Cl⁻ ions at the NCC site .
  • Thiazides (HCTZ, Chlorothiazide) : Primarily inhibit NCC with lower PBR affinity (IC₅₀ = 117 µM for HCTZ; 175 µM for trichlormethiazide) . Bind competitively with Cl⁻ ions .
  • Indapamide : Thiazide-like diuretic with vasodilatory effects; lacks direct proximal tubule action .

Clinical Implications :

  • This compound’s broader site of action enhances efficacy in diuretic-resistant patients .
  • Structural differences (quinazoline vs. benzothiadiazine) contribute to unique receptor interactions and metabolic pathways .
Clinical Efficacy in Diuresis and Hypertension
Study (Year) Comparison Outcome
ADVOR Trial (2023) This compound vs. Dapagliflozin Similar weight loss (3.2 kg vs. 2.6 kg) but higher serum creatinine in this compound group.
Moranville et al. (2015) This compound vs. Chlorothiazide Equivalent net urine output (2274.6 vs. 2030.2 mL); this compound non-inferior and cost-effective.
Steinmuller et al. (1972) This compound vs. Chlorothiazide This compound produced greater natriuresis (169 vs. 141 mEq/24h) in heart failure patients.

Key Findings :

  • This compound achieves comparable diuresis to chlorothiazide but at lower doses (5.8 mg vs. 491 mg) .
  • In hypertension, 0.5 mg this compound reduces systolic/diastolic BP by 10–15 mmHg with minimal hypokalemia .

Key Findings :

  • This compound causes less severe hypokalemia than HCTZ or chlorothiazide .
  • Electrolyte abnormalities are dose-dependent; lower doses (0.5–2 mg) minimize risks .
Structural and Cost Considerations
  • Structure : this compound’s quinazoline core enhances lipid solubility, prolonging its duration of action compared to thiazides .
  • Cost : Oral this compound is ~80% cheaper than IV chlorothiazide (e.g., $1.50 vs. $30 per dose) .

Biological Activity

Metolazone is a thiazide-like diuretic that has gained attention for its unique biological activities, particularly its effects on drug metabolism and cardiovascular health. This article explores the compound's mechanisms of action, clinical efficacy, and potential implications for drug interactions.

This compound primarily functions as an inhibitor of sodium reabsorption in the renal tubules. It acts mainly at the cortical diluting site and to a lesser extent in the proximal convoluted tubule, leading to increased excretion of sodium and chloride ions. This mechanism results in enhanced diuresis, making it effective for treating conditions like heart failure and hypertension .

Key Mechanisms:

  • Inhibition of Sodium Reabsorption : this compound blocks sodium reabsorption, leading to increased sodium and chloride excretion.
  • Potassium Excretion : Increased sodium delivery to distal tubular sites results in heightened potassium excretion, which can lead to electrolyte imbalances .
  • Activation of PXR : this compound activates the human pregnane X receptor (hPXR), which regulates the expression of cytochrome P450 3A4 (CYP3A4) and multidrug-resistance protein 1 (MDR1). This activation can influence drug metabolism and clearance, potentially leading to drug-drug interactions .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly in patients with refractory heart failure and hypertension. Its effectiveness has been demonstrated in several studies.

Case Studies and Clinical Trials:

  • Heart Failure Treatment :
    • A study involving 17 patients with NYHA class IV congestive heart failure showed that this compound improved symptoms significantly, with 12 patients able to be discharged after treatment. The average weight loss was 8.3 kg among responders .
    • In a randomized trial comparing this compound with dapagliflozin in patients with acute decompensated heart failure (ADHF), this compound resulted in a significant reduction in weight over three days compared to dapagliflozin (3.6 kg vs. 3.0 kg) despite a lower cumulative dose of loop diuretics used .
  • Hypertension Management :
    • In trials assessing a new formulation of this compound for hypertension, significant reductions in both systolic and diastolic blood pressure were observed across multiple dosage groups. The lowest dose (0.5 mg) was found effective while minimizing adverse effects on serum potassium levels .

Biological Activity Summary Table

Biological Activity Effect Study Reference
Sodium Reabsorption InhibitionIncreased diuresis
CYP3A4 ActivationAltered drug metabolism
Weight Loss in Heart FailureAverage loss of 8.3 kg
Blood Pressure ReductionSignificant reductions noted

Adverse Effects and Considerations

While this compound is effective, it is important to monitor for potential side effects such as hypokalemia and hyponatremia due to its diuretic action. In clinical studies, mild transient hypokalaemia occurred in several patients, necessitating careful management of electrolyte levels during treatment . Additionally, due to its activation of hPXR, caution is advised when prescribing this compound alongside other medications that may be metabolized by CYP3A4 .

Q & A

Q. How can researchers mitigate bias in this compound efficacy trials?

  • Methodological Answer : Implement double-blinding, randomization, and pre-registration (e.g., ClinicalTrials.gov ) to reduce selection bias. Use CONSORT guidelines for RCT reporting and share datasets via repositories (e.g., Zenodo) with CC-BY licenses to enable independent validation .

Q. What protocols ensure ethical compliance in this compound preclinical studies?

  • Methodological Answer : Obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines. Monitor adverse events (e.g., hypokalemia in neonates) and disclose conflicts of interest. Reference established safety data (e.g., MedChemExpress guidelines) for handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metolazone
Reactant of Route 2
Metolazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.